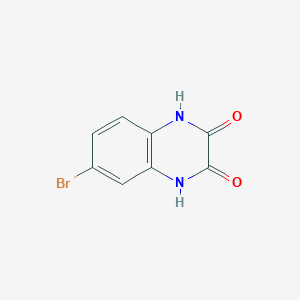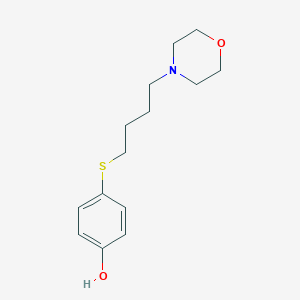
MoTP
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Morpholinobutyl)-4-Thiophenol beinhaltet die Reaktion von 4-Thiophenol mit 2-Chlorbutan in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Toluol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um reines (2-Morpholinobutyl)-4-Thiophenol zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für (2-Morpholinobutyl)-4-Thiophenol nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und die Implementierung effizienter Reinigungsverfahren umfassen, um eine hohe Ausbeute und Reinheit der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen
(2-Morpholinobutyl)-4-Thiophenol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Substitution: Der Morpholinring kann an nukleophilen Substitutionsreaktionen teilnehmen.
Addition: Die Verbindung kann aufgrund des Vorhandenseins der Thiolgruppe Additionsreaktionen mit Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können unter milden Bedingungen verwendet werden.
Substitution: Alkylhalogenide oder Acylchloride können in Gegenwart einer Base wie Natriumhydroxid verwendet werden.
Addition: Elektrophile wie Alkylhalogenide können unter basischen Bedingungen mit der Thiolgruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Disulfide oder Sulfonsäuren.
Substitution: Substituierte Morpholinderivate.
Addition: Alkylierte Thiophenolderivate.
Wissenschaftliche Forschungsanwendungen
(2-Morpholinobutyl)-4-Thiophenol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Entwicklungsbiologie: Es wird verwendet, um die Mechanismen der Melanozytenablation und -regeneration in Zebrafischlarven zu untersuchen.
Regenerative Medizin: Die Verbindung hilft beim Verständnis der Rolle von Melanozytenvorläuferzellen oder Stammzellen bei der Geweberegeneration.
Chemische Biologie: Es dient als Werkzeug, um die Rolle der Tyrosinaseaktivität bei der Melanozytentoxizität zu untersuchen.
Pharmakologie: Mögliche Anwendungen bei der Entwicklung von Behandlungen für Erkrankungen, die mit Melanozytendysfunktion zusammenhängen.
Wirkmechanismus
Der Wirkmechanismus von (2-Morpholinobutyl)-4-Thiophenol beinhaltet seine Umwandlung in zytotoxische Chinonarten durch Tyrosinaseaktivität. Diese Umwandlung führt zur spezifischen Ablation von Melanozyten oder Melanoblasten in Zebrafischlarven. Die Melanozytotoxizität der Verbindung hängt vom Vorhandensein von Tyrosinase ab, die die Oxidation von (2-Morpholinobutyl)-4-Thiophenol zu reaktiven Chinonzwischenprodukten katalysiert .
Wissenschaftliche Forschungsanwendungen
(2-morpholinobutyl)-4-thiophenol has a wide range of scientific research applications:
Developmental Biology: It is used to study the mechanisms of melanocyte ablation and regeneration in zebrafish larvae.
Regenerative Medicine: The compound helps in understanding the role of melanocyte precursors or stem cells in tissue regeneration.
Chemical Biology: It serves as a tool to investigate the role of tyrosinase activity in melanocyte toxicity.
Pharmacology: Potential applications in developing treatments for conditions involving melanocyte dysfunction.
Wirkmechanismus
The mechanism of action of (2-morpholinobutyl)-4-thiophenol involves its conversion to cytotoxic quinone species by tyrosinase activity. This conversion leads to the specific ablation of melanocytes or melanoblasts in zebrafish larvae. The compound’s melanocytotoxicity is dependent on the presence of tyrosinase, which catalyzes the oxidation of (2-morpholinobutyl)-4-thiophenol to reactive quinone intermediates .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2-Morpholinobutyl)-4-Thiophenol: Bekannt für seine spezifischen Eigenschaften der Melanozytenablation.
Hydrotris(3,5-dimethylpyrazolyl)borat-Molybdän(V)-Komplexe: Diese Verbindungen beinhalten auch komplexe Koordinationschemie und haben Anwendungen in der Katalyse und Materialwissenschaft.
Einzigartigkeit
(2-Morpholinobutyl)-4-Thiophenol ist einzigartig aufgrund seiner spezifischen Wirkung auf Melanozyten und seiner Abhängigkeit von der Tyrosinaseaktivität. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Entwicklungsbiologie und regenerativen Studien, das es von anderen Verbindungen unterscheidet, die möglicherweise breitere oder weniger gezielte Wirkungen haben.
Eigenschaften
IUPAC Name |
4-(4-morpholin-4-ylbutylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15/h3-6,16H,1-2,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKNLUTUXZDOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCSC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389177 | |
| Record name | 4-(4-Morpholinobutylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57055-82-0 | |
| Record name | 4-(4-Morpholinobutylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (2-Morpholinobutyl)-4-thiophenol (MoTP) is a small molecule that specifically ablates zebrafish larval melanocytes and melanoblasts []. This melanocytotoxicity is dependent on tyrosinase activity, an enzyme found in melanocytes, which converts this compound to cytotoxic quinone species [].
A: ErbB signaling, specifically through the erbb3b receptor tyrosine kinase, is crucial for establishing the adult melanocyte stem cells (MSCs) responsible for regeneration after this compound-induced ablation []. While embryonic melanocytes develop normally, both erbb3b mutants and wild-type fish treated with the ErbB inhibitor AG1478 fail to regenerate melanocytes []. This suggests distinct origins for embryonic and regeneration melanocytes.
A: Yes, overexpressing the Kit ligand, kitla, in transgenic larvae can rescue AG1478-blocked regeneration, suggesting that ErbB signaling likely acts upstream of Kit signaling in promoting MSC progression and specification [].
A: MotPS is a stator complex found in the flagellar motor of bacteria like Bacillus subtilis, functioning alongside the H+-driven MotAB stator [, ]. MotPS utilizes a Na+ gradient for energy and contributes significantly to motility under specific conditions such as elevated pH, high Na+ concentrations, and high viscosity environments [, , ].
A: While not essential for swimming motility, MotPS is crucial for efficient biofilm maturation in Bacillus subtilis []. Although MotPS depletion doesn't significantly delay biofilm initiation, it reduces the number of viable cells within the mature biofilm []. This suggests that MotPS-dependent motility is important for maintaining cell viability within the biofilm structure, especially in high viscosity conditions where MotPS outcompetes MotAB [].
A: Yes, research on the alkaliphilic bacterium Bacillus alcalophilus revealed that its MotPS complex can utilize not only Na+ but also K+ and Rb+ as coupling ions for flagellar rotation []. Interestingly, a single mutation in the BA-MotS subunit can abolish K+ and Rb+ usage, converting BA-MotPS to a Na+-specific stator [].
A: Conserved charged residues within the cytoplasmic loops of MotA and this compound are essential for flagellar rotation in Bacillus subtilis []. Site-directed mutagenesis studies revealed that mutations in these residues, particularly MotA-E98, MotA-E102, this compound-R94, this compound-K95, and this compound-E107, significantly impair motility []. These residues are thought to interact with conserved charged residues in the rotor protein FliG, facilitating torque generation [].
A: The this compound subunit plays a critical role in determining the ion selectivity of the flagellar motor, particularly for K+ []. Studies using chimeric stators, combining subunits from Na+-coupled and Na+/K+-coupled motors, showed that the presence of the this compound subunit conferred the ability to utilize K+ as a coupling ion [].
A: High-speed atomic force microscopy revealed that Na+ binding induces a conformational change in the MotPS complex, specifically in the peptidoglycan-binding (PGB) domain of the MotS subunit []. This Na+-induced folding and dimerization of the PGB domain allows the MotPS complex to bind to the peptidoglycan layer and assemble into a functional motor unit [].
A: The research describes mononuclear and binuclear molybdenum complexes with the general formula [this compound(NO)X(L-L)] and [{(NO)this compoundX}2(L-L)] respectively []. In these formulae:
- L-L represents a bidentate ligand, typically a bipyridine derivative (e.g., 3,3'-bipyridine, 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane) or a polyene chain [].
A: The Mo-N(pyridyl) bond distances in these complexes, typically around 2.196 Å, are longer than those observed in related amide complexes []. This suggests a weaker degree of π bonding between the molybdenum center and the pyridyl nitrogen compared to the amide nitrogen [].
A: Cyclic voltammetry studies showed that monometallic molybdenum complexes typically exhibit a single one-electron reduction process, while their bimetallic counterparts display two distinct one-electron reduction events []. This difference arises from the electronic communication between the two molybdenum centers in the bimetallic complexes [].
A: Research has shown that molybdenum complexes of the type this compound(NO)(DMAP)(η2-ligand) can undergo ligand exchange reactions, where DMAP is 4-(dimethylamino)pyridine and the η2-ligand can be an alkene, ketone, or arene []. For instance, an oxidant-initiated substitution process allows for alkene-to-ketone exchange, catalyzed by metallocene oxidants like ferrocenium or cobaltocenium [].
A: The chiral α-pinene ligand plays a crucial role in controlling the enantioselectivity of substitution reactions at the molybdenum center []. For example, the (RMo,R)-MoTp(NO)(DMAP)(η2-α-pinene) complex can be converted to the enantioenriched (S)-MoTp(NO)(DMAP)(I) complex with high enantiomeric ratios (er = 99:1) []. This chirality transfer from α-pinene to the molybdenum center allows for the synthesis of other enantioenriched molybdenum complexes and organic molecules [].
A: MOTPs are mathematical optimization problems that involve transporting goods from multiple sources to multiple destinations while considering various conflicting objectives like cost, delivery time, unfulfilled demand, and environmental impact [, , , , , ].
A: Various approaches exist for solving MOTPs, including goal programming (GP) [, ], revised multi-choice goal programming (RMCGP) [], utility function approaches [], conic scalarization functions (CSF) [], and fuzzy DEA (FFDEA) methods []. These methods aim to find optimal solutions that balance conflicting objectives and address uncertainties in parameters such as supply, demand, and transportation costs.
A: Real-world transportation scenarios often involve uncertainty in parameters like supply, demand, and cost. This uncertainty makes traditional linear programming methods inadequate []. Addressing this uncertainty requires using techniques like interval-valued parameters [, ], chance-constrained programming [], and fuzzy multi-choice goal programming [], allowing for more robust solutions in practical applications.
A: MOTPs can incorporate environmental considerations like minimizing pollution as an objective alongside traditional factors like cost and time []. This allows decision-makers to assess trade-offs between economic and environmental goals, promoting sustainability in transportation planning. For example, a study utilized this compound to optimize transportation time and cost while minimizing environmental impact, showcasing its applicability in sustainable development [].
A: Spectroscopic data, including IR, 1H NMR, and FAB mass spectrometry, have been used to characterize oxo-bridged (haloarylimido)[tris(3,5-dimethylpyrazolyl)borato]molybdenum(V) complexes [, , , , , ]. These techniques provide information on the molecular structure and bonding within the complexes.
A: Research suggests that a mononuclear molybdenum complex with the formula [this compound*(NO)I(X)], where X is 1,4-bis(pyridin-4-ylethynyl)benzene, exhibits promising photoelectrochemical properties when sensitized on TiO2 electrodes []. This complex generated a positive photoinduced current in a basic electrolyte solution, indicating its potential as a photosensitizer for direct water splitting applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


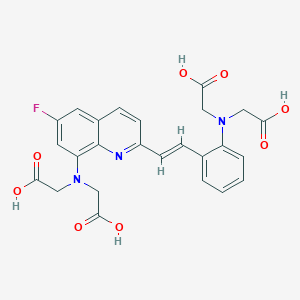
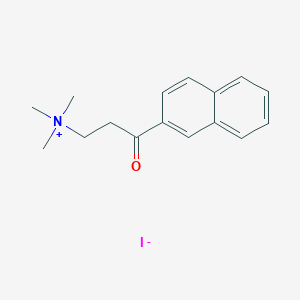
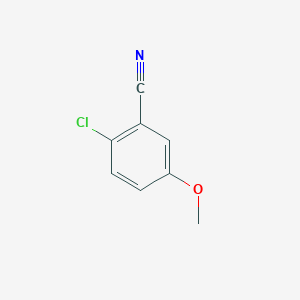
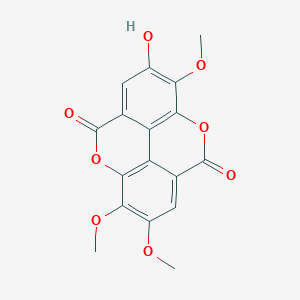
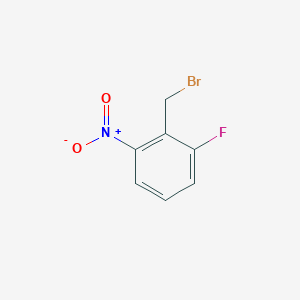
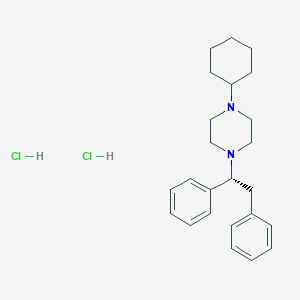

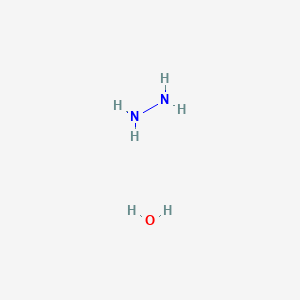
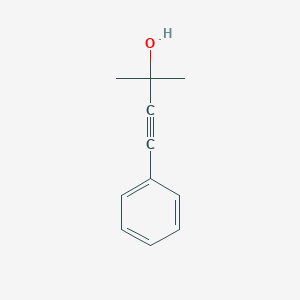
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

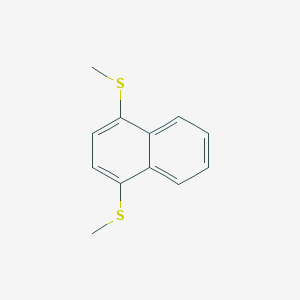
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
